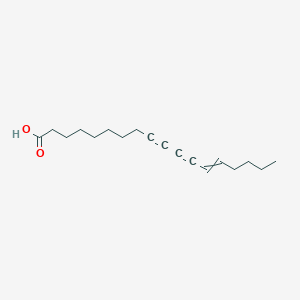
Octadec-13-ene-9,11-diynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-13-ene-9,11-diynoic acid: is a unique fatty acid characterized by its conjugated ene-diynoic structure. This compound is notable for its presence in certain plant species and its potential bioactivity, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of octadec-13-ene-9,11-diynoic acid typically involves the alkylation of terminal acetylenic acids or alcohols, followed by hydrolysis or oxidation . One method includes the use of cuprous chloride solution and ethyl 6-heptynoate, followed by crystallization from light petroleum .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: : Octadec-13-ene-9,11-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can participate in substitution reactions, particularly at the triple bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Octadec-13-ene-9,11-diynoic acid is studied for its unique structural properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Biology and Medicine: : The compound has shown potential antifungal and antimicrobial activities, making it a candidate for developing natural fungicides and antimicrobial agents .
Industry: : In the industrial sector, this compound is explored for its use in producing specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism by which octadec-13-ene-9,11-diynoic acid exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated ene-diynoic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit specific enzymes involved in microbial growth, contributing to its antifungal and antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Octadeca-9,11,13-triynoic acid: Another polyacetylenic acid with similar antifungal properties.
Trans-11-octadecenoic acid: Known for its structural similarity but lacks the diynoic functionality.
Trans-10-heptadecen-8-ynoic acid: A structural analogue with a different chain length and position of triple bonds.
Uniqueness: : Octadec-13-ene-9,11-diynoic acid is unique due to its specific conjugated ene-diynoic structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids .
Propiedades
Número CAS |
13089-73-1 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20) |
Clave InChI |
ACHMRCSARDWYGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


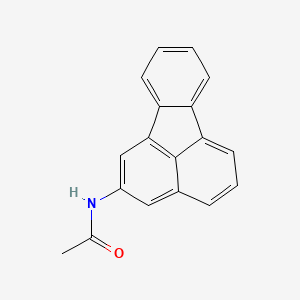
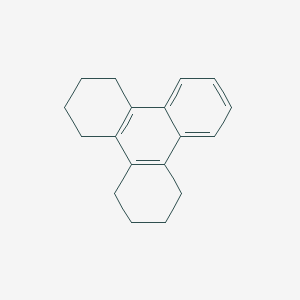
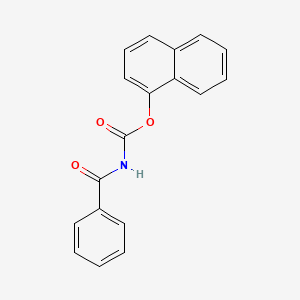
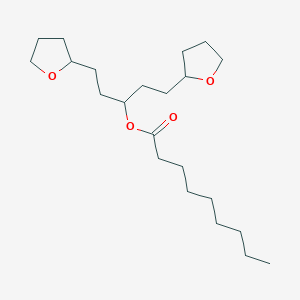
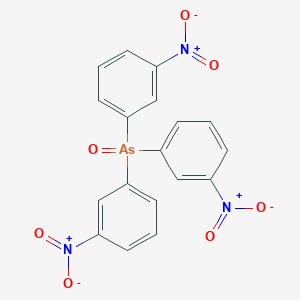
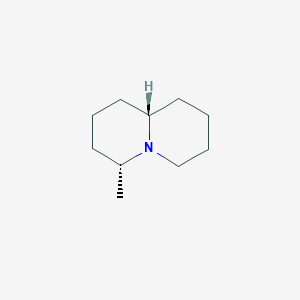
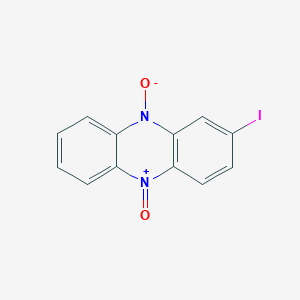
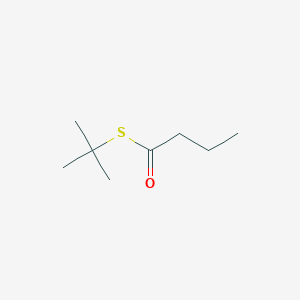
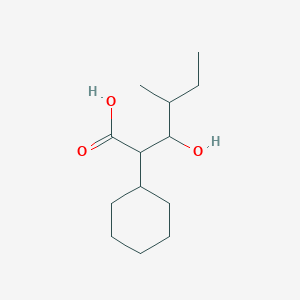
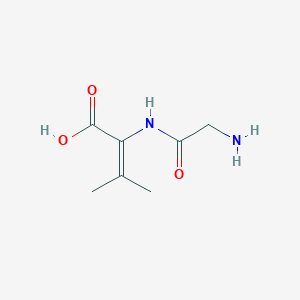

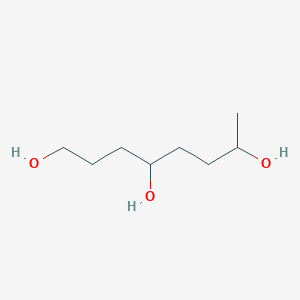
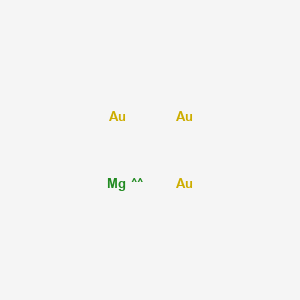
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
